

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Propylene Glycol Diacetate

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Compound of Interest

Compound Name: *Propylene glycol diacetate*

Cat. No.: *B174932*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of **propylene glycol diacetate**. The document outlines the core fragmentation data, a representative experimental protocol for its analysis, and a visual representation of the fragmentation pathway. This information is crucial for the identification and quantification of **propylene glycol diacetate** in various research and drug development applications.

Mass Spectrometry Fragmentation Data

The mass spectral data for **propylene glycol diacetate** (1,2-propanediol diacetate) reveals distinct fragmentation patterns under different ionization techniques. The primary ions observed under Electron Ionization (EI) and Chemical Ionization (CI) are summarized below. This data is critical for developing selective and sensitive analytical methods.

Table 1: Key Mass Spectrometry Fragments of **Propylene Glycol Diacetate**

Ionization Mode	Parent Ion (m/z)	Key Fragment Ions (m/z)	Relative Abundance (%)	Proposed Fragment Identity
Electron Ionization (EI)	160.17	43.0	99.99	[CH ₃ CO] ⁺ (Acetyl cation)
	87.0	10.49		[M - CH ₃ COO] ⁺
	100.0	5.10		[M - CH ₃ COOH] ⁺
	116.0	5.00		[M - CH ₂ CHO] ⁺
	15.0	5.39		[CH ₃] ⁺
Chemical Ionization (CI)	161.18 [M+H] ⁺	101.0	99.99	[M+H - CH ₃ COOH] ⁺
	87.0	37.58		[M - CH ₃ COO] ⁺
	100.0	24.13		[M - CH ₃ COOH] ⁺
	116.0	21.29		[M - CH ₂ CHO] ⁺
	86.0	18.39		[M - CH ₃ COOH - H] ⁺

Data sourced from PubChem CID 12198.

Experimental Protocols

A standard method for the analysis of **propylene glycol diacetate** involves Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a representative protocol based on established methods for glycol ethers.

2.1. Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of **propylene glycol diacetate** (≥99.5% purity) in methanol or acetonitrile at a concentration of 1 mg/mL.

- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 1-100 µg/mL).
- Sample Preparation: Dissolve the sample matrix containing **propylene glycol diacetate** in methanol or acetonitrile to a final concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

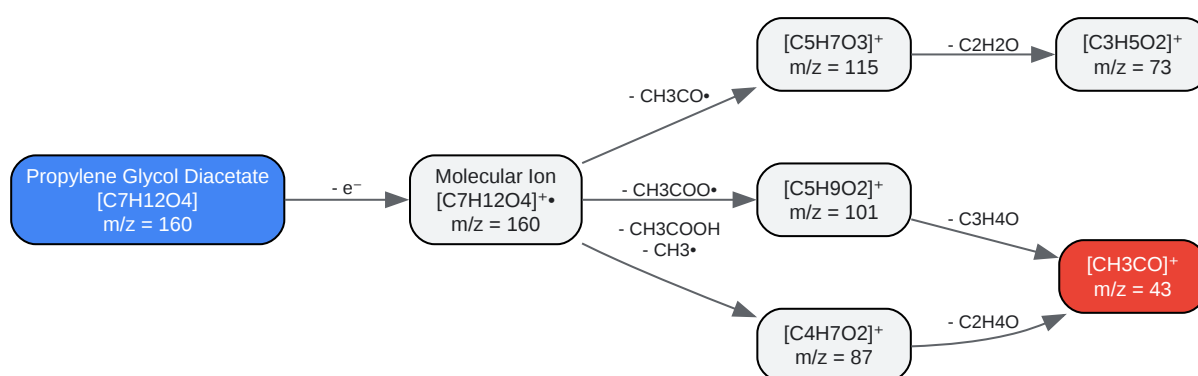
2.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890A GC system or equivalent.
- Mass Spectrometer: Agilent 5975C MSD or equivalent.
- GC Column: Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or a similar mid-polar capillary column.
- Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 220°C.
 - Hold: 5 minutes at 220°C.
- MS Transfer Line Temperature: 230°C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Mass Scan Range: m/z 35-200.

- Solvent Delay: 3 minutes.

Fragmentation Pathway

The fragmentation of **propylene glycol diacetate** under electron ionization is initiated by the removal of an electron from one of the oxygen atoms, forming a molecular ion ($[M]^{+\bullet}$) with a mass-to-charge ratio (m/z) of 160. The subsequent fragmentation cascade leads to the formation of several characteristic ions.



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